molecular formula C8H17NO3 B1528830 Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate CAS No. 1461714-88-4

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate

Cat. No. B1528830
M. Wt: 175.23 g/mol
InChI Key: SDTIYVJWKYSYDC-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C8H17NO3 . It is a powder in physical form . The compound has a molecular weight of 175.23 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves a reduction method for the erythro isomer and an inversion method for the threo isomer . The erythro isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer was effectively converted into its threo isomer with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is 1S/C8H17NO3/c1-7(2,3)12-6(10)8(4,11)5-9/h11H,5,9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis Applications

  • Total Synthesis of Cryptophycin-24 (Arenastatin A): The compound has been utilized in the synthesis of cryptophycins, particularly in creating a significant component for cryptophycin-24 (arenastatin A), demonstrating its role in synthesizing complex molecular structures with potential bioactivity (Eggen et al., 2000).
  • Asymmetric Synthesis of 3,6-Dideoxy-3-amino-L-talose: It also finds application in the highly diastereoselective synthesis of sugar analogs, showcasing its versatility in creating stereochemically complex molecules (Csatayová et al., 2011).
  • Enantioselective Synthesis of β-Alanine Derivatives: The compound has been used in synthesizing β-analogues of aromatic amino acids, indicating its importance in producing enantiomerically enriched amino acids (Arvanitis et al., 1998).

Material Science and Catalysis

  • Chemoselective Synthesis of 2H-Chromene or Coumarin Derivatives: Its reactivity has been exploited in chemoselective synthesis methods, offering pathways to produce 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts (Faridoon et al., 2015).
  • Versatile Intermediates for Asymmetric Synthesis of Amines: It serves as a precursor in the preparation of N-tert-butanesulfinyl imines, showcasing its utility in asymmetric amine synthesis, highlighting its role in chiral chemistry and catalysis (Ellman et al., 2002).

Biochemistry and Chemical Biology

  • Tag for High-Molecular-Weight Systems: An unnatural amino acid derivative, O-tert-Butyltyrosine, has been used as an NMR tag for studying high-molecular-weight systems and measuring ligand-binding affinities, suggesting applications in structural biology and drug discovery (Chen et al., 2015).

properties

IUPAC Name

tert-butyl 3-amino-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-7(2,3)12-6(10)8(4,11)5-9/h11H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTIYVJWKYSYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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